molecular formula C15H21NO2 B116172 (R)-1-Boc-3-Phenylpyrrolidine CAS No. 145549-11-7

(R)-1-Boc-3-Phenylpyrrolidine

Cat. No.: B116172
CAS No.: 145549-11-7
M. Wt: 247.33 g/mol
InChI Key: REGWJCQNMMXFBM-ZDUSSCGKSA-N
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Description

®-1-Boc-3-Phenyl-pyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring substituted with a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its chiral nature and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-Phenyl-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction, often using a phenyl halide and a base.

    Protection of the Nitrogen Atom: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-1-Boc-3-Phenyl-pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-Phenyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like phenyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines.

Scientific Research Applications

®-1-Boc-3-Phenyl-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-Phenyl-pyrrolidine depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-Phenyl-pyrrolidine: The enantiomer of ®-1-Boc-3-Phenyl-pyrrolidine, with similar chemical properties but different biological activities.

    1-Boc-3-Phenyl-pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    1-Boc-3-Methyl-pyrrolidine: A similar compound with a methyl group instead of a phenyl group at the 3-position.

Uniqueness

®-1-Boc-3-Phenyl-pyrrolidine is unique due to its chiral nature and the presence of both a phenyl group and a Boc protecting group. These features make it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.

Properties

IUPAC Name

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWJCQNMMXFBM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439665
Record name (R)-1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145549-11-7
Record name (R)-1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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